Evidence Item 1: Complete Lack of Calcemic Activity in Intact Animal Model vs. 1,25-Dihydroxyvitamin D3
In a classical in vivo assay measuring intestinal calcium transport and bone calcium mobilization in vitamin D-deficient chicks, 23,25-dihydroxy-24-oxovitamin D3 was found to be completely biologically inactive at a dose of 5.3 nmol [1]. In stark contrast, the active hormone 1,25-dihydroxyvitamin D3 stimulates intestinal calcium absorption at doses as low as 65 pmol in comparable avian models [2]. This represents an inactivity margin exceeding 80-fold on a molar basis, confirming the compound's status as a terminal catabolite devoid of classical VDR-mediated genomic activity.
| Evidence Dimension | In vivo calcemic activity (intestinal calcium transport and bone calcium mobilization) |
|---|---|
| Target Compound Data | No detectable activity at 5.3 nmol dose |
| Comparator Or Baseline | 1,25-Dihydroxyvitamin D3 (active hormone) |
| Quantified Difference | Target compound inactive at >80-fold higher molar dose than minimal active dose of comparator |
| Conditions | Vitamin D-deficient chick model; 5.3 nmol single dose for target; 65 pmol vascular perfusion for comparator |
Why This Matters
Procurement of this specific catabolite is essential for negative controls in calcemic assays and for establishing baseline inactivation rates in CYP24A1 activity studies.
- [1] Mayer E, Reddy GS, Chandraratna RA, Okamura WH, Kruse JR, Popjàk G, Bishop JE, Norman AW. 23,25-Dihydroxy-24-oxovitamin D3: a metabolite of vitamin D3 made in the kidney. Biochemistry. 1983 Apr 12;22(8):1798-805. View Source
- [2] Nemere I, Norman AW. 1,25-Dihydroxyvitamin D3-mediated vesicular calcium transport in intestine: dose-response studies. Mol Cell Endocrinol. 1989;67(1):47-53. View Source
